acetic acid;(NE)-N-[2-(hydroxyamino)cyclopentylidene]hydroxylamine
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Overview
Description
Acetic acid;(NE)-N-[2-(hydroxyamino)cyclopentylidene]hydroxylamine is a compound that combines the properties of acetic acid and a hydroxylamine derivative. Acetic acid is a simple carboxylic acid known for its role in vinegar, while the hydroxylamine derivative introduces unique chemical properties that make this compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(NE)-N-[2-(hydroxyamino)cyclopentylidene]hydroxylamine typically involves the reaction of hydroxylamine hydrochloride with acetic acid under controlled conditions. One common method includes the use of hydroxylamine hydrochloride in a solution of acetic acid, which facilitates the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(NE)-N-[2-(hydroxyamino)cyclopentylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydroxylamine group, leading to the formation of amines or other derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These reactions often involve halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce amines .
Scientific Research Applications
Acetic acid;(NE)-N-[2-(hydroxyamino)cyclopentylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Mechanism of Action
The mechanism by which acetic acid;(NE)-N-[2-(hydroxyamino)cyclopentylidene]hydroxylamine exerts its effects involves interactions with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active sites on enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine: A simpler compound with similar reactivity but lacking the acetic acid moiety.
Acetohydroxamic Acid: Another hydroxylamine derivative with different functional groups.
Cyclopentanone Oxime: A related compound with a cyclopentylidene structure but different substituents.
Uniqueness
Acetic acid;(NE)-N-[2-(hydroxyamino)cyclopentylidene]hydroxylamine is unique due to its combination of acetic acid and hydroxylamine properties, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides specific reactivity that is not observed in simpler hydroxylamine derivatives .
Properties
IUPAC Name |
acetic acid;(NE)-N-[2-(hydroxyamino)cyclopentylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.C2H4O2/c8-6-4-2-1-3-5(4)7-9;1-2(3)4/h4,6,8-9H,1-3H2;1H3,(H,3,4)/b7-5+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSYLJKUDJHLLZ-GZOLSCHFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(C(=NO)C1)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1CC(/C(=N/O)/C1)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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